A Technical Guide to Bis(4-chlorophenyl) phosphorochloridate (CAS 15074-53-0): Properties, Synthesis, and Safe Handling
A Technical Guide to Bis(4-chlorophenyl) phosphorochloridate (CAS 15074-53-0): Properties, Synthesis, and Safe Handling
This document provides a comprehensive technical overview of Bis(4-chlorophenyl) phosphorochloridate, a significant organophosphate compound. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data on its chemical properties, outlines a plausible synthetic route with detailed protocols, and emphasizes the critical safety and handling procedures required for its use in a laboratory setting. Given the scarcity of experimentally-derived data for this specific compound, this guide incorporates authoritative data from close structural analogs to provide a robust framework for risk assessment and experimental design.
Core Chemical Identity and Physicochemical Profile
Bis(4-chlorophenyl) phosphorochloridate is a diaryl phosphorochloridate, a class of compounds characterized by a central phosphorus atom bonded to an oxygen, a chlorine, and two aryloxy groups. The presence of the highly reactive phosphoryl chloride group (-P(O)Cl) makes it a potent phosphorylating agent and a valuable intermediate in the synthesis of more complex organophosphorus molecules, including pesticides, flame retardants, and pharmaceutical prodrugs.
Table 1: Chemical Identifiers for Bis(4-chlorophenyl) phosphorochloridate
| Identifier | Value | Source |
| CAS Number | 15074-53-0 | [1] |
| Molecular Formula | C₁₂H₈Cl₃O₃P | [1] |
| Molecular Weight | 337.52 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Cl)Cl)Cl | [1] |
| InChI Key | PMGATFZDMDTJKE-UHFFFAOYSA-N | [1] |
| IUPAC Name | 1-chloro-4-[chloro-(4-chlorophenoxy)phosphoryl]oxybenzene |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Complexity | 298 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Heavy Atom Count | 19 | [1] |
Hazard Assessment and Safe Handling Protocols
A specific Safety Data Sheet (SDS) for Bis(4-chlorophenyl) phosphorochloridate (CAS 15074-53-0) is not consistently available. However, the chemical's structure—a phosphorochloridate—and the known hazards of its precursors and isomers strongly suggest that it is a corrosive and moisture-sensitive compound. Data from the closely related 4-chlorophenyl phosphorodichloridate (CAS 772-79-2) and the isomer bis(2-chlorophenyl) phosphorochloridate (CAS 17776-78-2) provide an authoritative basis for a conservative risk assessment.[2][3][4]
Table 3: GHS Hazard Summary of Structurally Related Compounds
| Hazard Information | Value | Basis and Source(s) |
| Pictogram | Based on data for 4-chlorophenyl phosphorodichloridate and bis(2-chlorophenyl) phosphorochloridate.[2][4] | |
| Signal Word | Danger | [2][4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [2][5] |
Personal Protective Equipment (PPE)
Due to the anticipated corrosive nature of this compound, a stringent PPE protocol is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[2][3]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat. Ensure there is no exposed skin.[3][6]
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If the generation of aerosols or vapors is likely, a full-face respirator with an appropriate cartridge (e.g., type ABEK) should be used.[2][6]
Handling and Storage
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Moisture Sensitivity: This compound is expected to react violently with water, liberating toxic gas (HCl).[6][7] All handling must be performed under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][3][6] The container should be kept under an inert gas.[2]
First Aid Measures
Immediate medical attention is required for any exposure.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[2]
Anticipated Spectroscopic Profile
While experimental spectra for this specific compound are not available in public databases, its structure allows for the prediction of key spectroscopic features that are essential for reaction monitoring and quality control.
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-7.5 ppm). Due to the para-substitution, both signals should appear as doublets, integrating to 4 protons each, consistent with an AA'BB' spin system for each chlorophenyl group.
-
³¹P NMR: A single resonance is expected in the region characteristic of phosphate esters, providing a clear and sensitive method for detecting the phosphorus center.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with the carbon atom directly bonded to the phosphate oxygen (C-O-P) being the most downfield shifted.
-
FT-IR: Key vibrational modes would include a strong P=O stretch (approx. 1250-1300 cm⁻¹), P-O-Ar stretches (approx. 950-1050 cm⁻¹), and C-Cl stretches in the fingerprint region.
Synthesis and Reactivity
The primary utility of Bis(4-chlorophenyl) phosphorochloridate lies in its reactivity as a phosphorylating agent. The P-Cl bond is highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, enabling the formation of new phosphate esters, phosphoramidates, and related compounds.
Exemplar Synthesis Protocol
The synthesis of diaryl phosphorochloridates is typically achieved by the controlled reaction of a phenol with phosphorus oxychloride (POCl₃). The following protocol is adapted from a validated procedure for a structurally similar compound, bis(2,4-dichlorophenyl) phosphorochloridate, and represents a robust method for laboratory-scale synthesis.[8]
Objective: To synthesize Bis(4-chlorophenyl) phosphorochloridate from 4-chlorophenol and phosphorus oxychloride.
Materials:
-
4-Chlorophenol (2.0 equivalents)
-
Phosphorus oxychloride (1.0 equivalent)
-
Anhydrous Toluene (or other high-boiling inert solvent)
-
Dry Nitrogen or Argon gas supply
Experimental Workflow:
-
Reactor Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. The entire apparatus must be thoroughly flame-dried or oven-dried before use to eliminate moisture. The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas produced during the reaction.[8]
-
Charging Reactants: Charge the flask with 4-chlorophenol and anhydrous toluene. Heat the mixture gently with stirring until the phenol is fully dissolved.
-
Addition of POCl₃: Add phosphorus oxychloride dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C).[8] The progress of the reaction can be monitored by techniques such as TLC or ³¹P NMR to observe the consumption of the starting material and the formation of the mono- and di-substituted products. The reaction is typically continued for several hours until the desired product is maximized.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
Purification is typically achieved by vacuum distillation or crystallization from a non-polar solvent like hexane, which helps to separate the desired product from any remaining starting material or the trisubstituted phosphate byproduct.[8]
-
Causality and Rationale:
-
Inert Atmosphere: The use of nitrogen or argon is critical because phosphorus oxychloride and the phosphorochloridate product are highly sensitive to moisture. Hydrolysis would lead to the formation of phosphoric acid derivatives and reduce the yield.
-
Stoichiometry: A 2:1 molar ratio of phenol to phosphorus oxychloride is used to favor the formation of the bis-substituted product. Using an excess of phenol would lead to the formation of tris(4-chlorophenyl) phosphate.
-
HCl Scrubber: The reaction liberates two equivalents of HCl gas, which is corrosive and toxic. The scrubber safely neutralizes this byproduct.
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol described above.
Caption: Diagram of the proposed synthesis workflow for Bis(4-chlorophenyl) phosphorochloridate.
Conclusion
Bis(4-chlorophenyl) phosphorochloridate is a reactive chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data on the pure substance is limited, a robust understanding of its properties and hazards can be established by analyzing its chemical structure and related compounds. It should be regarded as a corrosive, moisture-sensitive material that demands handling with stringent safety protocols under anhydrous conditions. The provided synthesis protocol offers a reliable pathway for its preparation, enabling further research into its applications in drug discovery and materials science. Future work should focus on obtaining and publishing definitive experimental data for its physical and spectral properties to complete the technical profile of this versatile reagent.
References
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: O-Chlorophenyl dichlorophosphate. [Link]
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PubChem - National Institutes of Health. Bis(2-chlorophenyl) phosphorochloridate. [Link]
-
PrepChem.com. Synthesis of bis(2,4-dichlorophenyl) phosphorochloridate. [Link]
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